2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a quinazoline core, a thiadiazole moiety, and an acetamide linkage. Its intricate molecular architecture suggests potential biological activity, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multiple stepsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the oxidation state of the compound, potentially altering its biological activity.
Reduction: Reduction reactions can convert the compound into different derivatives with varying properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in chemical synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound .
Scientific Research Applications
2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying cellular processes and interactions.
Mechanism of Action
The mechanism of action of 2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling and function. The compound’s structure allows it to fit into binding pockets of target proteins, influencing their activity and downstream effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylic acid derivatives: These compounds share a similar quinazoline core and have been studied for their neuroprotective activity.
4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid: This compound has a related pyrrolo structure and is used in various chemical and biological studies.
Uniqueness
2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19N5O3S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-[(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-6-yl)oxy]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H19N5O3S/c1-10(2)16-21-22-18(27-16)20-15(24)9-26-11-5-6-12-13(8-11)19-14-4-3-7-23(14)17(12)25/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,20,22,24) |
InChI Key |
XXJUODUJFXBPPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)COC2=CC3=C(C=C2)C(=O)N4CCCC4=N3 |
Origin of Product |
United States |
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